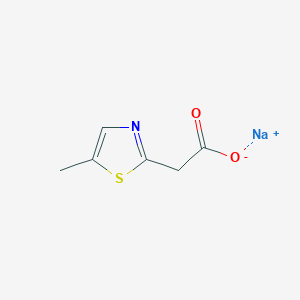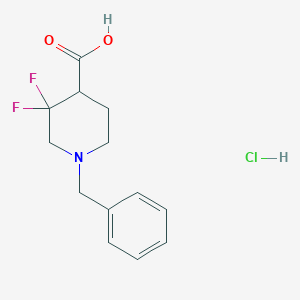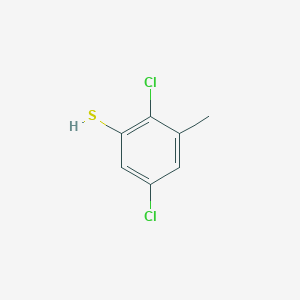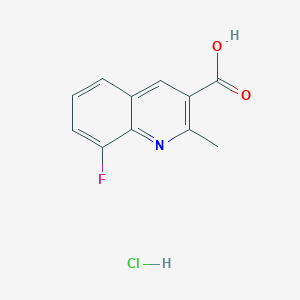
Acétate de sodium 2-(5-méthyl-1,3-thiazol-2-yl)
Vue d'ensemble
Description
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C6H6NNaO2S and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche chimique
L’acétate de sodium 2-(5-méthyl-1,3-thiazol-2-yl) est un composé chimique unique qui peut être utilisé dans diverses applications de recherche chimique . Sa masse moléculaire est de 179,17 et sa formule empirique est C6H6NNaO2S .
Activités biologiques
Les dérivés du thiazole, tels que l’acétate de sodium 2-(5-méthyl-1,3-thiazol-2-yl), se sont avérés présenter des activités biologiques diverses . Ils comprennent des molécules d’antioxydants, d’analgésiques, d’anti-inflammatoires, d’antimicrobiens, d’antifongiques, d’antiviraux, de diurétiques, d’anticonvulsivants, de neuroprotecteurs et d’anticancéreux ou cytotoxiques .
Applications antifongiques
Certains dérivés du thiazole ont montré des activités antifongiques prometteuses . Par exemple, ils se sont avérés efficaces contre Colletotrichum orbiculare, Botrytis cinerea et Rhizoctonia solani .
Applications anticancéreuses
Les dérivés du thiazole se sont également avérés présenter des propriétés anticancéreuses . Par exemple, la voréloxine, un dérivé du thiazole, se lie à l’ADN et interagit avec la topoisomérase II, provoquant des cassures double brin de l’ADN, un arrêt en phase G2 et, en fin de compte, la mort cellulaire .
Activité antihypertensive
Les dérivés du thiazole se sont avérés présenter une activité antihypertensive . Cela fait d’eux des candidats potentiels pour le développement de nouveaux médicaments antihypertenseurs .
Activité antischizophrénie
Les dérivés du thiazole se sont également avérés présenter une activité antischizophrénie . Cela suggère leur utilisation potentielle dans le traitement de la schizophrénie .
Mécanisme D'action
Target of Action
Molecules containing a thiazole ring, such as sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, may interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It is known that thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been observed to influence various biochemical pathways .
Result of Action
Thiazole-containing molecules have been observed to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate . .
Analyse Biochimique
Biochemical Properties
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives can inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This compound may also affect the expression of genes involved in inflammation and immune response, further modulating cellular processes .
Molecular Mechanism
The molecular mechanism of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate involves several key interactions at the molecular level. This compound can bind to and inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators . Additionally, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, thiazole derivatives have been shown to exhibit a fast onset of action, with their effects diminishing over time as the compound degrades . Long-term studies in vitro and in vivo have demonstrated that the effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can vary depending on the duration of exposure and the stability of the compound .
Dosage Effects in Animal Models
The effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed in animal studies, indicating that the dosage of this compound must be carefully controlled to avoid adverse effects .
Metabolic Pathways
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . These interactions can affect the compound’s overall bioavailability and efficacy .
Subcellular Localization
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its biological activity and overall effects on cellular function .
Propriétés
IUPAC Name |
sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDLBAIVVRAPTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)




![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)


![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)


